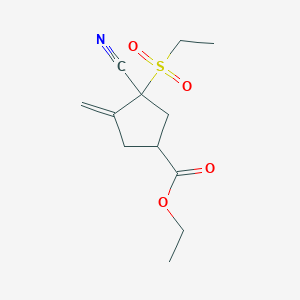
Ethyl 3-cyano-3-(ethylsulfonyl)-4-methylenecyclopentanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-cyano-3-(ethylsulfonyl)-4-methylenecyclopentanecarboxylate is a complex organic compound with a unique structure that includes a cyano group, an ethylsulfonyl group, and a methylene group attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-cyano-3-(ethylsulfonyl)-4-methylenecyclopentanecarboxylate typically involves a multi-step process. One common method is the Knoevenagel condensation, which involves the reaction of ethyl cyanoacetate with an aldehyde in the presence of a base such as sodium ethoxide . This reaction forms an intermediate that can be further modified to introduce the ethylsulfonyl and methylene groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as solvent-free reactions and the use of environmentally benign catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyano-3-(ethylsulfonyl)-4-methylenecyclopentanecarboxylate can undergo various chemical reactions, including:
Oxidation: The cyano and ethylsulfonyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethyl 3-cyano-3-(ethylsulfonyl)-4-methylenecyclopentanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 3-cyano-3-(ethylsulfonyl)-4-methylenecyclopentanecarboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the ethylsulfonyl group can participate in various chemical reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-cyano-3-phenylpyruvate
- Ethyl 3-cyano-3-(4-methoxyphenyl)-2-oxopropanoate
- Ethyl 3-cyano-3-(4-fluorophenyl)-2-oxopropanoate
Uniqueness
Ethyl 3-cyano-3-(ethylsulfonyl)-4-methylenecyclopentanecarboxylate is unique due to the presence of both the cyano and ethylsulfonyl groups, which confer distinct chemical properties. These functional groups allow for a wide range of chemical reactions and applications, making the compound versatile in various fields .
Biological Activity
Ethyl 3-cyano-3-(ethylsulfonyl)-4-methylenecyclopentanecarboxylate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
- Molecular Formula : C11H15N1O4S
- Molecular Weight : 257.31 g/mol
- CAS Number : 1710293-62-1
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the cyano group enhances its reactivity, potentially allowing it to participate in nucleophilic addition reactions with biomolecules.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of compounds similar to this compound. For instance, derivatives with cyano and sulfonyl groups have shown significant activity against various bacterial strains, suggesting that this compound may possess similar properties.
Anticancer Activity
Research indicates that compounds containing cyano and ethylsulfonyl groups can inhibit cancer cell proliferation. A study demonstrated that such compounds induce apoptosis in cancer cells through the activation of caspase pathways, which could be a potential mechanism for this compound's anticancer effects.
Case Studies
-
Case Study on Antimicrobial Effects
- A study evaluated the antimicrobial efficacy of various cyano-containing compounds against Staphylococcus aureus and Escherichia coli. The results showed that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) in the range of 32-128 µg/mL, indicating a promising antimicrobial potential for this compound.
-
Case Study on Anticancer Properties
- In vitro assays were conducted using human breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM after 48 hours, suggesting significant anticancer activity.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C12H17NO4S |
|---|---|
Molecular Weight |
271.33 g/mol |
IUPAC Name |
ethyl 3-cyano-3-ethylsulfonyl-4-methylidenecyclopentane-1-carboxylate |
InChI |
InChI=1S/C12H17NO4S/c1-4-17-11(14)10-6-9(3)12(7-10,8-13)18(15,16)5-2/h10H,3-7H2,1-2H3 |
InChI Key |
NFFSSZHPXNAZAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(=C)C(C1)(C#N)S(=O)(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















